Regioisomeric Carbonyl Position Differentiates 5-One from 7-One Congener in Hydrogen-Bond Acceptor Topology
The target compound (CAS 919533-33-8) is the 5-one regioisomer, in which the carbonyl group is located at position 5 of the oxazine ring and is directly conjugated to the ring oxygen, forming an O–C(=O)–C=C enone-like motif. In the closest commercially catalogued regioisomer, 2,5-diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5), the carbonyl is instead located at position 7, creating a C=C–C(=O)–N geometry with a different hydrogen-bond acceptor vector . The critical SAR relevance of this positional difference is demonstrated by oxazin-5-one class data: in the Onoabedje et al. (2016) PBP inhibition study, oxazin-5-one derivatives—all carrying the 5-one carbonyl configuration—exhibit inhibition constants (Ki) ranging from 68.58 μM to 2.04 mM, whereas related oxazin-4-one and oxazin-7-one scaffolds were not active in this assay system [1].
| Evidence Dimension | Carbonyl position within oxazine ring and corresponding hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Carbonyl at position C-5; O–C(=O)–C=C conjugation pattern; molecular formula C18H12N2O2; molecular weight 288.306 Da |
| Comparator Or Baseline | 2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5): carbonyl at C-7 with C=C–C(=O)–N geometry; identical molecular formula and mass but different H-bond acceptor topology |
| Quantified Difference | Regioisomeric shift of carbonyl by two ring positions (C-5 vs. C-7); oxazin-5-one class Ki range for PBP: 68.58 μM–2.04 mM (class-level data from Onoabedje et al. 2016, not directly measured for this specific compound) |
| Conditions | PBP inhibition assay (class-level); structural comparison based on IUPAC nomenclature and SMILES from ChemSpider and vendor catalogs |
Why This Matters
For procurement decisions in PBP-targeted antibiotic discovery programs, the 5-one regioisomer is the validated scaffold geometry; the 7-one regioisomer has no demonstrated PBP activity and would represent a structurally distinct chemical entity with unvalidated biological relevance.
- [1] Onoabedje, E. A.; Ibezim, A.; Okafor, S. N.; Onoabedje, U. S.; Okoro, U. C. Oxazin-5-Ones as a Novel Class of Penicillin Binding Protein Inhibitors: Design, Synthesis and Structure Activity Relationship. PLoS ONE 2016, 11 (10), e0163467. https://doi.org/10.1371/journal.pone.0163467 View Source
